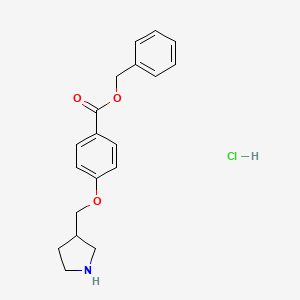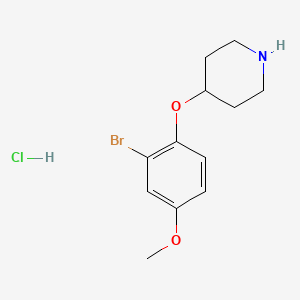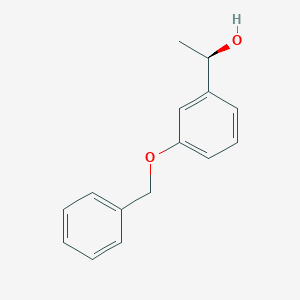![molecular formula C13H18N2O2 B1374648 2-[1-(Boc-amino)cyclopropyl]pyridine CAS No. 873221-80-8](/img/structure/B1374648.png)
2-[1-(Boc-amino)cyclopropyl]pyridine
Descripción general
Descripción
“2-[1-(Boc-amino)cyclopropyl]pyridine”, also known as Boc-CP-pyridine, is a cyclic amino acid derivative. It has a CAS Number of 873221-80-8 and a molecular weight of 234.3 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name of “this compound” is tert-butyl 1- (2-pyridinyl)cyclopropylcarbamate . The InChI code is 1S/C13H18N2O2/c1-12 (2,3)17-11 (16)15-13 (7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3, (H,15,16) .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 234.3 .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
- Synthesis and Analysis of Coordination Compounds: The reaction of Mn(NCS)2 and Cd(NCS)2 with 4-(Boc-amino)pyridine leads to the formation of coordination compounds with Mn and Cd. These compounds exhibit distinct magnetic and luminescence properties, as studied through X-ray single crystal or powder diffraction, magnetic measurements, and luminescence analysis (Suckert, Terraschke, Reinsch, & Näther, 2017).
2. Development of Novel Amino Acids and Peptides
- Synthesis of α-cyclopropyl-β-homoprolines: The creation of 1-(2-Pyrrolidinyl)cyclopropanecarboxylic acids (α-cyclopropyl-β-homoprolines) through cycloadditions and rearrangements demonstrates the potential for developing new cyclic β-amino acids, which can be incorporated into peptides (Cordero et al., 2009).
3. Peptide Coupling Reactions
- Efficient Peptide Coupling: The use of halogenophosphonium salts like PyBroP and PyCloP demonstrates high efficiency in coupling N-methylated amino esters, indicating a useful method for peptide synthesis involving Boc-amino acids (Coste, Frérot, & Jouin, 1994).
4. Synthesis of Heterocyclic Compounds
- Construction of Imidazo-Pyridine Derivatives: The synthesis of versatile imidazo[1,2-a]pyridine carboxylic acid derivatives from 2-amino pyridine, including cyclopropane synthesis, highlights the potential for developing new heterocyclic scaffolds (Hui-r, 2014).
5. Chemical and Spectroscopic Analysis
- Molecular Modeling and Spectroscopic Studies: Computational studies on 4-(Boc-amino) pyridine using density functional theory (DFT) provide insights into its vibrational frequencies, nuclear magnetic resonance (NMR) chemical shift values, and nonlinear optical (NLO) properties (Vural, 2015).
Safety and Hazards
The safety information available indicates that “2-[1-(Boc-amino)cyclopropyl]pyridine” has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Mecanismo De Acción
Target of Action
This compound is often used in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Mode of Action
It’s known to be involved in suzuki-miyaura cross-coupling reactions . In these reactions, the compound may act as a coupling partner, contributing to the formation of new carbon-carbon bonds .
Result of Action
Its primary use is in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions , where it contributes to the formation of new carbon-carbon bonds .
Action Environment
The action of 2-[1-(Boc-amino)cyclopropyl]pyridine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its stability and efficacy in Suzuki-Miyaura cross-coupling reactions may depend on the reaction conditions .
Análisis Bioquímico
Biochemical Properties
2-[1-(Boc-amino)cyclopropyl]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream cellular events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves interactions with amino acid residues in the enzyme’s active site, resulting in conformational changes that affect enzyme function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-12(2,3)17-11(16)15-13(7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCLXGSTZURGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)



